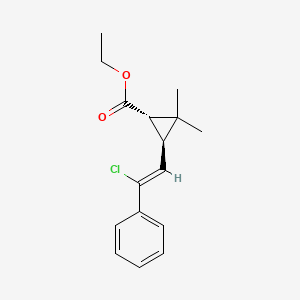
Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- is a synthetic organic compound It is characterized by a cyclopropane ring, a carboxylic acid group, and a phenylethenyl group with a chlorine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions or the use of carboxylic acid derivatives.
Attachment of the Phenylethenyl Group: This can be done through coupling reactions, such as Heck or Suzuki coupling, using appropriate halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, such as drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would depend on the nature of these interactions and the biological context.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but may have different substituents.
Phenylethenyl derivatives: Compounds with the phenylethenyl group but lacking the cyclopropane ring or carboxylic acid group.
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 3-(2-chloro-2-phenylethenyl)-2,2-dimethyl-, ethyl ester, (1alpha,3beta(Z))- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
133575-08-3 |
|---|---|
分子式 |
C16H19ClO2 |
分子量 |
278.77 g/mol |
IUPAC 名称 |
ethyl (1S,3R)-3-[(Z)-2-chloro-2-phenylethenyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H19ClO2/c1-4-19-15(18)14-12(16(14,2)3)10-13(17)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/b13-10-/t12-,14+/m0/s1 |
InChI 键 |
TXSLRJKVDMLCFN-NQAKMWCRSA-N |
手性 SMILES |
CCOC(=O)[C@H]1[C@@H](C1(C)C)/C=C(/C2=CC=CC=C2)\Cl |
规范 SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


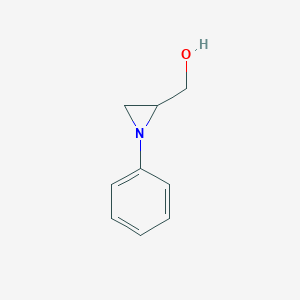
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
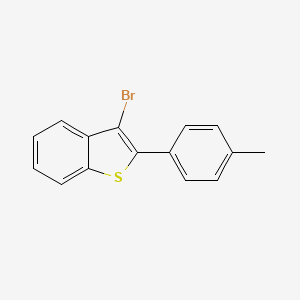

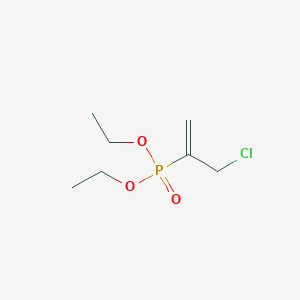
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

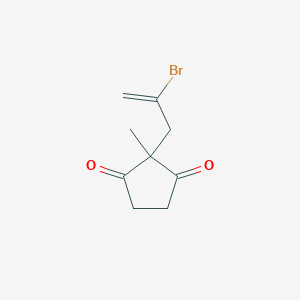
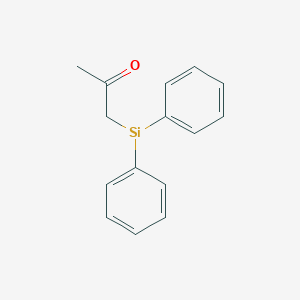
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
